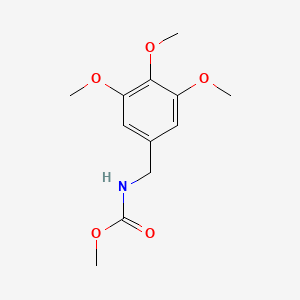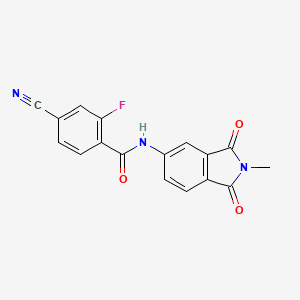
N-methyl-4-(4-morpholinylsulfonyl)-N-phenyl-2-thiophenecarboxamide
Overview
Description
N-methyl-4-(4-morpholinylsulfonyl)-N-phenyl-2-thiophenecarboxamide, also known as NSC 745887, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of sulfonamide derivatives and has shown promising results in preclinical studies.
Mechanism of Action
N-methyl-4-(4-morpholinylsulfonyl)-N-phenyl-2-thiophenecarboxamide 745887 exerts its antitumor effects by inhibiting the activity of several enzymes that are involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and aurora kinases, which play critical roles in cell division and mitosis. By inhibiting these enzymes, this compound 745887 disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound 745887 has been shown to have several biochemical and physiological effects in preclinical studies. Specifically, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce tumor growth in animal models. Moreover, this compound 745887 has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a cancer therapy.
Advantages and Limitations for Lab Experiments
N-methyl-4-(4-morpholinylsulfonyl)-N-phenyl-2-thiophenecarboxamide 745887 has several advantages for lab experiments. First, this compound has been extensively studied, and its synthesis and characterization have been well-established. Second, this compound 745887 has been shown to have potent antitumor activity against a wide range of cancer cell lines, which makes it a valuable tool for cancer research. Third, this compound 745887 has good pharmacokinetic properties and low toxicity, which makes it a safe and effective compound for in vivo studies.
However, there are also some limitations associated with the use of this compound 745887 in lab experiments. First, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet established. Second, the mechanism of action of this compound 745887 is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Future Directions
There are several future directions for research on N-methyl-4-(4-morpholinylsulfonyl)-N-phenyl-2-thiophenecarboxamide 745887. First, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets and pathways. Second, the safety and efficacy of this compound 745887 need to be evaluated in clinical trials, which will provide valuable information for its potential use as a cancer therapy. Third, the development of novel derivatives of this compound 745887 may lead to the discovery of more potent and selective compounds for cancer treatment. Finally, the combination of this compound 745887 with other anticancer agents may enhance its antitumor activity and provide new treatment options for cancer patients.
Scientific Research Applications
N-methyl-4-(4-morpholinylsulfonyl)-N-phenyl-2-thiophenecarboxamide 745887 has been extensively studied for its potential applications in cancer treatment. Several preclinical studies have demonstrated that this compound has potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. Moreover, this compound 745887 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-methyl-4-morpholin-4-ylsulfonyl-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-17(13-5-3-2-4-6-13)16(19)15-11-14(12-23-15)24(20,21)18-7-9-22-10-8-18/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOMBQLLOKLGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dimethyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411535.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4411550.png)
![1-{2-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411556.png)

![5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4411567.png)


![2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4411595.png)

![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)
![2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4411620.png)

![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4411628.png)
![2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4411631.png)